2-(4-Phenoxy-phenyl)-isoindole-1,3-dione
Description
Properties
CAS No. |
19357-24-5 |
|---|---|
Molecular Formula |
C20H13NO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(4-phenoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H13NO3/c22-19-17-8-4-5-9-18(17)20(23)21(19)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H |
InChI Key |
ATQNCYZXYKKCSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 4 Phenoxy Phenyl Isoindole 1,3 Dione and Analogues
Classic Approaches to Isoindole-1,3-dione Synthesis
The foundational methods for constructing the isoindole-1,3-dione (or phthalimide) core have been established for over a century and remain widely used due to their reliability and simplicity.
The most common and direct method for synthesizing N-substituted phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. rsc.orglibretexts.org This reaction typically proceeds in two stages. First, the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. libretexts.org Subsequently, thermal or chemical dehydration of the phthalamic acid induces cyclization to form the stable five-membered imide ring.
The reaction can be carried out by heating the reactants together, often in a solvent such as acetic acid. researchgate.net Modern variations of this method aim to improve yield and reduce reaction times by employing catalysts or alternative energy sources. For instance, montmorillonite (B579905) clays (B1170129) have been used as effective and reusable catalysts for this condensation. libretexts.org Additionally, microwave-assisted synthesis under solvent-free conditions has been shown to accelerate the reaction significantly. rsc.org
Originally developed by Siegmund Gabriel in 1887, the Gabriel synthesis is a cornerstone method for preparing primary amines, using potassium phthalimide (B116566) as a key reagent. acs.org However, the principles of this reaction are also central to the synthesis of N-substituted isoindole-1,3-diones. The synthesis begins with the deprotonation of phthalimide's N-H bond by a base to form a potent nucleophile, the phthalimide anion. This anion can then be reacted with alkyl halides to form N-alkylated isoindole-1,3-diones.
While the classic Gabriel synthesis focuses on alkylation, modern adaptations have expanded its scope to include N-arylation. These modern methods often rely on metal catalysis to facilitate the formation of the N-aryl bond, which is more challenging than N-alkylation. These catalytic approaches are discussed in more detail in section 2.2.3.
Targeted Synthesis of N-Arylated Isoindole-1,3-diones
The synthesis of 2-(4-phenoxy-phenyl)-isoindole-1,3-dione requires a specific N-aryl substituent. This can be achieved either by constructing the imide ring with the pre-formed N-aryl amine or by attaching the aryl group to a pre-existing phthalimide ring.
The key precursor for the targeted synthesis is 4-phenoxyaniline (B93406) (also known as 4-aminodiphenyl ether). know-todays-news.com This compound can be synthesized through several routes. One common method is the Ullmann condensation, which involves the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst. For example, 4-phenoxyaniline can be prepared by reacting phenol with 4-iodoaniline (B139537) or, more commonly, by coupling phenol with an iodo- or bromo-benzene derivative followed by functional group manipulation. A specific laboratory preparation involves the copper(II) glycinate-catalyzed reaction between iodo benzene (B151609) and phenol, followed by subsequent steps to introduce the amino group. acs.org
Another route to 4-phenoxyaniline is through the reduction of a nitro precursor, (4-nitro-phenyl)-phenyl ether. The reduction of the nitro group to an amine can be achieved using various reagents, such as hydrazine (B178648) monohydrate with a graphite (B72142) catalyst, providing the desired 4-phenoxyaniline in good yield. know-todays-news.com This precursor is a brown to green-brown crystalline solid. know-todays-news.comnih.gov
With the 4-phenoxyaniline precursor in hand, the most direct route to 2-(4-phenoxy-phenyl)-isoindole-1,3-dione is a direct condensation reaction with phthalic anhydride. This reaction follows the classic mechanism described in section 2.1.1.
The 4-phenoxyaniline and phthalic anhydride are typically heated in a suitable solvent, such as glacial acetic acid. The primary amino group of 4-phenoxyaniline attacks the anhydride, forming the corresponding phthalamic acid intermediate. Continued heating promotes the cyclodehydration of this intermediate to yield the final product, 2-(4-phenoxy-phenyl)-isoindole-1,3-dione. The product is then isolated and purified, often through recrystallization.
Copper-Catalyzed N-Arylation: A well-established method is the copper-catalyzed Ullmann-type reaction. This involves coupling an aryl halide (e.g., 4-phenoxyphenyl iodide or bromide) with potassium phthalimide. rsc.org The reaction is typically carried out at high temperatures in a polar aprotic solvent like dimethylformamide (DMF) or dimethylacetamide. rsc.org More recent developments have focused on using more active copper catalysts that allow for milder reaction conditions, sometimes even in aqueous media or under microwave irradiation, leading to high yields in shorter reaction times. acs.orgwikipedia.org Other arylating agents, such as aryldiazonium salts or triaryl bismuth compounds, have also been successfully employed in copper-catalyzed N-arylations of phthalimide. acs.org
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): The Buchwald-Hartwig amination is a versatile and powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. libretexts.orgyoutube.com This reaction can be adapted to couple aryl halides or triflates with phthalimide. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated phthalimide and subsequent reductive elimination to form the N-aryl phthalimide product. youtube.comchemrxiv.org The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. chemrxiv.org
Organocatalytic Methods: Recently, innovative organocatalytic strategies have emerged for the synthesis of N-aryl phthalimides under mild conditions. One such method employs N-heterocyclic carbene (NHC) catalysts. nih.govnih.gov This approach involves the in-situ activation of the phthalamic acid intermediate (formed from phthalic anhydride and an aniline), followed by an NHC-catalyzed atroposelective amidation to yield the N-aryl phthalimide. nih.govnih.gov This strategy avoids the harsh conditions often required for traditional thermal condensation.
Functionalization and Derivatization Strategies
The core structure of 2-(4-phenoxy-phenyl)-isoindole-1,3-dione presents multiple sites for chemical modification, allowing for the systematic development of analogues with tailored properties. These derivatization strategies can be broadly categorized by the region of the molecule being functionalized: the phenoxyphenyl unit, the isoindole ring system, or the molecule as a whole through conjugation to other chemical entities.
Introduction of Additional Substituents on the Phenoxyphenyl Moiety
The phenoxyphenyl moiety of the parent compound is a prime target for functionalization to explore structure-activity relationships. The introduction of various substituents on either of the two phenyl rings can significantly alter the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the position of substitution will be directed by the existing groups. The phenoxy group is an ortho-, para-directing activator, while the isoindole-1,3-dione moiety is a deactivating group.
Alternatively, substituted precursors can be used in the initial synthesis. For instance, reacting phthalic anhydride with various substituted 4-phenoxyanilines allows for the precise placement of functional groups. This approach is versatile for creating a library of derivatives with substituents such as halogens, alkyls, alkoxys, and nitro groups on the phenoxyphenyl scaffold.
Research into related N-arylisoindole-1,3-diones demonstrates the feasibility of these modifications. For example, derivatives with methoxy (B1213986) and acetyl groups on the N-phenyl ring have been synthesized and characterized. nih.govnih.gov The synthesis of 2-(4-methoxyphenyl)isoindole-1,3-dione and 2-(4-acetyl-phenyl)-isoindole-1,3-dione showcases the use of substituted anilines as precursors. nih.govnih.gov Similarly, introducing substituents onto the phenoxy ring is exemplified by the synthesis of 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione, achieved through the oxidative coupling of 1,4-dimethoxybenzene (B90301) with N-hydroxyphthalimide. mdpi.com
| Derivative Class | Synthetic Approach | Precursors | Potential Substituents | Reference Example |
|---|---|---|---|---|
| Substituted N-Phenyl Ring | Condensation | Phthalic anhydride and substituted 4-phenoxyaniline | -OCH₃, -COCH₃, Halogens, -NO₂ | 2-(4-methoxyphenyl)isoindole-1,3-dione |
| Substituted Phenoxy Ring | Condensation | Phthalic anhydride and 4-(substituted-phenoxy)aniline | -OCH₃, Alkyl groups, Halogens | N/A |
| Substituted Phenoxy Ring | Oxidative C-O Coupling | N-hydroxyphthalimide and substituted benzene | -OCH₃ | 2-(2,5-dimethoxyphenoxy)isoindoline-1,3-dione mdpi.com |
Modifications to the Isoindole Ring System (e.g., Tetrahydroisoindole derivatives)
Modification of the isoindole ring, particularly through reduction, yields derivatives with different conformational properties. A common strategy involves the synthesis of tetrahydroisoindole-1,3-dione analogues. These compounds are typically prepared via the cycloaddition of maleic anhydride with a suitable diene, such as 1,3-butadiene (B125203) (generated in situ from 3-sulfolene), to form 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione. researchgate.net This intermediate can then be reacted with a primary amine, such as 4-phenoxyaniline, to yield the corresponding N-substituted tetrahydroisoindole-1,3-dione. researchgate.netacgpubs.org
Further functionalization of the saturated ring is also possible. For instance, the double bond in the 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione system can undergo reactions like epoxidation and cis-hydroxylation. researchgate.net The resulting epoxides can be opened with various nucleophiles to introduce groups like azides or amino functionalities, leading to a range of hexahydro-1H-isoindole-1,3(2H)-dione derivatives. researchgate.netmdpi.com These modifications allow for the creation of compounds with a more flexible, three-dimensional structure compared to the planar phthalimide ring. nih.gov
| Modification | Synthetic Strategy | Key Intermediate | Reactants | Product Class |
|---|---|---|---|---|
| Ring Reduction | Diels-Alder Cycloaddition followed by Imidation | 3a,4,7,7a-Tetrahydroisobenzofuran-1,3-dione | 3-Sulfolene, Maleic anhydride, 4-Phenoxyaniline | 2-(4-Phenoxy-phenyl)-3a,4,7,7a-tetrahydro-isoindole-1,3-dione researchgate.net |
| Epoxidation | Oxidation of Alkene | 2-(4-Phenoxy-phenyl)-3a,4,7,7a-tetrahydro-isoindole-1,3-dione | m-CPBA | Epoxidized hexahydroisoindole-1,3-dione researchgate.net |
| cis-Hydroxylation | Dihydroxylation of Alkene | 2-(4-Phenoxy-phenyl)-3a,4,7,7a-tetrahydro-isoindole-1,3-dione | OsO₄ | Dihydroxy-hexahydroisoindole-1,3-dione researchgate.net |
| Epoxide Opening | Nucleophilic Ring Opening | Epoxidized hexahydroisoindole-1,3-dione | NaN₃, H₂O/H⁺, Alcohols | Azido-alcohols, Diols, Alkoxy-alcohols researchgate.net |
Formation of Hybrid Structures and Conjugates (e.g., Schiff Bases, Triazines)
Connecting the 2-(4-phenoxy-phenyl)-isoindole-1,3-dione scaffold to other pharmacologically relevant moieties is a powerful strategy for developing hybrid compounds. This can be achieved by first introducing a reactive functional group onto the parent structure, which can then be used for conjugation.
Schiff Bases: A common approach involves the synthesis of Schiff bases (imines). This typically requires an amino group and an aldehyde or ketone. For example, a derivative of 2-(4-phenoxy-phenyl)-isoindole-1,3-dione bearing an amino group could be condensed with various aromatic aldehydes. unsri.ac.id Conversely, an aldehyde functionality could be introduced onto the phenoxyphenyl moiety, which could then be reacted with different primary amines. Research on related structures shows the synthesis of mesogenic Schiff bases by reacting 2-(4-aminophenyl)isoindoline-1,3-dione (B1268519) with substituted hydroxybenzaldehydes. researchgate.net The reaction involves the condensation of the primary amine with the aldehyde, often under reflux in a suitable solvent like ethanol (B145695), to form the characteristic C=N (azomethine) bond. unsri.ac.idscirp.org
Triazines: The 1,3,5-triazine (B166579) core is another important scaffold in medicinal chemistry. nih.gov Hybrid molecules can be constructed by linking the isoindole-1,3-dione structure to a triazine ring. A versatile starting material for triazine synthesis is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which can undergo sequential nucleophilic substitution of its chlorine atoms. mdpi.com A synthetic route could involve preparing an amino-functionalized derivative of 2-(4-phenoxy-phenyl)-isoindole-1,3-dione, which could then act as a nucleophile to displace one of the chlorides on the triazine ring. Subsequent reactions with other amines or nucleophiles would allow for the construction of diverse, multi-substituted triazine hybrids. nih.govmdpi.com
| Hybrid Structure | Synthetic Linkage | Key Reaction | Required Functional Groups | General Reaction Conditions |
|---|---|---|---|---|
| Schiff Base | Azomethine (-CH=N-) | Condensation | Amine and Aldehyde/Ketone | Reflux in a solvent like ethanol or methanol (B129727) unsri.ac.idresearchgate.net |
| Triazine Conjugate | Amino-triazine bond | Nucleophilic Aromatic Substitution | Amine and Chlorotriazine (e.g., Cyanuric Chloride) | Stepwise reaction with controlled temperature, often in a solvent like THF with a base (e.g., DIPEA) nih.govmdpi.com |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
¹H NMR Analyses of Proton Environments
The ¹H NMR spectrum of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione would be expected to show distinct signals corresponding to the different sets of non-equivalent protons on the aromatic rings. The protons on the phthalimide (B116566) group would likely appear as two multiplets in the downfield region (around 7.8-8.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl groups. The protons on the phenoxy-substituted phenyl ring would present a more complex pattern. The protons ortho and meta to the isoindole nitrogen would likely appear as doublets, as would the protons ortho and meta to the ether linkage. The proton para to the ether linkage on the terminal phenyl ring would appear as a triplet. The exact chemical shifts would depend on the solvent used for the analysis.
Expected ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phthalimide H | ~7.8-8.0 | m |
| Phenyl H (ortho to N) | ~7.4-7.6 | d |
| Phenyl H (meta to N) | ~7.1-7.3 | d |
| Phenyl H (ortho to O) | ~7.0-7.2 | d |
| Phenyl H (meta to O) | ~7.3-7.5 | t |
¹³C NMR Investigations of Carbon Frameworks
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione, distinct signals would be expected for the carbonyl carbons, the quaternary carbons of the aromatic rings (including those bonded to nitrogen and oxygen), and the protonated aromatic carbons. The two carbonyl carbons of the isoindole-1,3-dione moiety are expected to be the most downfield signals, typically appearing around 167 ppm.
Expected ¹³C NMR Data
| Carbons | Expected Chemical Shift (ppm) |
|---|---|
| C=O | ~167 |
| Quaternary Ar-C | ~120-160 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione (C₂₀H₁₃NO₃), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (315.33 g/mol ). Common fragmentation patterns for such compounds could involve the cleavage of the ether bond or the imide ring.
Expected Mass Spectrometry Data
| Ion | Expected m/z |
|---|---|
| [M]⁺ | 315 |
| [M-C₆H₅O]⁺ | 222 |
| [C₆H₅O]⁺ | 93 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione would be characterized by strong absorption bands corresponding to the carbonyl groups of the imide, C-N stretching of the imide, and C-O stretching of the diaryl ether.
Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (imide, symmetric) | ~1770-1790 | Strong |
| C=O (imide, asymmetric) | ~1700-1720 | Strong |
| C-N (imide) | ~1350-1390 | Medium |
| C-O-C (ether) | ~1230-1270 | Strong |
X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione. It would also reveal the molecule's conformation in the solid state, particularly the dihedral angle between the phthalimide ring system and the phenoxy-phenyl substituent, as well as details about intermolecular interactions such as pi-stacking or hydrogen bonding that dictate the crystal packing. While crystal structure data for many related isoindoline-1,3-diones exist, specific data for the title compound is not currently available in open-access crystallographic databases.
Advanced Spectroscopic Techniques for Electronic Structure Probing
Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy could be used to investigate the electronic transitions within the molecule. The extended π-system, encompassing the phthalimide and the phenoxy-phenyl groups, would be expected to show characteristic absorption bands in the UV region. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to provide deeper insights into the electronic structure and to help assign spectral features.
Computational Chemistry and Molecular Modeling Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting a wide array of properties, including molecular geometries, vibrational frequencies, and electronic characteristics like orbital energies.
A typical DFT study on an isoindole-1,3-dione derivative would involve geometry optimization to find the most stable conformation of the molecule. From this optimized structure, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them provides an indication of the molecule's chemical reactivity and kinetic stability.
Table 1: Representative DFT-Calculated Properties for an Analogous Isoindoline-1,3-dione Derivative (Note: This data is illustrative and based on findings for related compounds, not 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione.)
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -1.8 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity |
These calculations help in understanding the charge distribution and potential sites for electrophilic and nucleophilic attack, which is crucial for predicting the compound's behavior in chemical reactions and biological systems.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is extensively used in drug design to understand how a ligand, such as an isoindole-1,3-dione derivative, might interact with a biological target, typically a protein or enzyme. frontiersin.orgmdpi.com
Numerous studies have employed molecular docking to investigate the potential biological activities of isoindole-1,3-dione derivatives. For example, derivatives of this scaffold have been docked into the active sites of various enzymes to predict their inhibitory potential. mdpi.com The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.
The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is invaluable for structure-activity relationship (SAR) studies and for designing new derivatives with improved binding affinity and selectivity.
Table 2: Illustrative Molecular Docking Results for an Isoindole-1,3-dione Analog with a Putative Protein Target (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Value | Description |
|---|---|---|
| Binding Affinity | -8.5 kcal/mol | Estimated free energy of binding |
| Interacting Residues | TYR84, LEU99, PHE210 | Key amino acids in the binding site |
| Hydrogen Bonds | 1 | Number of hydrogen bonds formed |
Such data allows researchers to visualize the binding mode and rationalize the observed biological activity. For 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione, molecular docking could be used to explore its potential interactions with a range of biological targets, thereby guiding experimental screening efforts.
Molecular Dynamics Simulations for Conformational Landscape and Binding Mechanisms
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and biomolecular complexes over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal the conformational changes, flexibility, and stability of a ligand-receptor complex. plos.org
In the context of isoindole-1,3-dione derivatives, MD simulations are often used to refine the results of molecular docking studies. While docking provides a static picture of the binding pose, MD simulations can assess the stability of this pose in a more realistic, dynamic environment that includes solvent molecules and allows for flexibility of both the ligand and the receptor.
A typical MD simulation of a ligand-protein complex would be run for a duration of nanoseconds to microseconds. The trajectory of the simulation can then be analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex. The analysis can also reveal persistent intermolecular interactions and the role of water molecules in mediating binding.
Table 3: Representative Output from a Molecular Dynamics Simulation of an Isoindole-1,3-dione Analog-Protein Complex (Note: This data is illustrative and not specific to 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione.)
| Parameter | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD | 1.2 Å | Indicates stable binding within the active site |
| Protein Backbone RMSD | 2.5 Å | Shows overall stability of the protein structure |
| Number of H-bonds | 2-3 | Dynamic hydrogen bonding interactions observed |
These simulations provide a deeper understanding of the binding mechanism and can help to explain the molecular basis of a compound's biological activity.
Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com QSAR models are developed by correlating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, with their experimentally determined biological activities.
For isoindole-1,3-dione derivatives, QSAR models could be developed to predict various activities, such as their potential as enzyme inhibitors or their toxicity. The first step in building a QSAR model is to generate a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometric, or electronic in nature.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that can predict the activity of new, untested compounds. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicate its predictive power.
Table 4: Example of a QSAR Model for a Series of Bioactive Isoindole-1,3-dione Analogs (Note: This is a hypothetical QSAR model for illustrative purposes.)
| Statistical Parameter | Value | Significance |
|---|---|---|
| R² (Correlation Coefficient) | 0.85 | Goodness of fit of the model |
| Q² (Cross-validated R²) | 0.75 | Predictive ability of the model |
| F-statistic | 65.2 | Statistical significance of the model |
QSAR models serve as valuable tools for prioritizing the synthesis of new compounds and for designing molecules with desired biological profiles, thereby accelerating the drug discovery process.
Exploration of Biological Potential and Mechanistic Insights of 2 4 Phenoxy Phenyl Isoindole 1,3 Dione Derivatives
Investigation of Antineoplastic Modulations
The anticancer potential of isoindole-1,3-dione derivatives has been extensively investigated. These compounds have demonstrated the ability to modulate neoplastic growth through various mechanisms, including the inhibition of cancer cell proliferation and interference with key molecular pathways essential for tumor survival and progression.
In Vitro Studies on Cell Proliferation Inhibition
Numerous studies have evaluated the cytotoxic effects of isoindole-1,3-dione derivatives against a diverse panel of human cancer cell lines. These in vitro assays are crucial for the initial screening and identification of compounds with potent antiproliferative activity.
Derivatives of isoindole-1,3(2H)-dione are recognized for their cytotoxic effects on a variety of cancer cells, with their activity being highly dependent on the specific substituents attached to the core structure. researchgate.net For instance, certain synthesized derivatives have shown inhibitory effects on the viability of adenocarcinoma (A549-luc) cell lines. researchgate.net In studies involving blood cancer cell lines, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated a significant inhibitory effect, with a half-maximal cytotoxic concentration (CC50) of 0.26 μg/mL for Raji cells and 3.81 μg/mL for K562 cells. acgpubs.org
Further research into isoindole derivatives containing different functional groups revealed dose-dependent anticancer activity against HeLa (cervical cancer), C6 (glioma), and A549 (lung cancer) cell lines. mdpi.com One particular compound featuring both azide (B81097) and silyl (B83357) ether groups exhibited a higher inhibitory activity against A549 cells, with a half-maximal inhibitory concentration (IC50) of 19.41 µM, than the standard chemotherapeutic agent 5-fluorouracil. mdpi.com Another synthesized derivative, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione, showed potent cytotoxic effects across a broad spectrum of cancer cell lines, including non-small cell lung cancer (HOP-62), CNS cancer (SF-539), melanoma (MDA-MB-435), ovarian cancer (OVCAR-8), prostate cancer (DU-145), and breast cancer (MDA-MB-468). researchgate.net
The table below summarizes the in vitro antiproliferative activity of selected isoindole-1,3-dione derivatives against various cancer cell lines.
| Derivative | Cell Line | Cancer Type | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | Burkitt's Lymphoma | CC50 | 0.26 µg/mL | acgpubs.org |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | Chronic Myelogenous Leukemia | CC50 | 3.81 µg/mL | acgpubs.org |
| Isoindole-1,3-dione with azide and silyl ether groups | A549 | Lung Carcinoma | IC50 | 19.41 µM | mdpi.com |
| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | HOP-62 | Non-Small Cell Lung Cancer | GP | -17.47% | researchgate.net |
| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | SF-539 | CNS Cancer | GP | -49.97% | researchgate.net |
| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | MDA-MB-435 | Melanoma | GP | -22.59% | researchgate.net |
| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | OVCAR-8 | Ovarian Cancer | GP | -27.71% | researchgate.net |
| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | DU-145 | Prostate Cancer | GP | -44.35% | researchgate.net |
| 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | MDA-MB-468 | Breast Cancer | GP | -15.65% | researchgate.net |
Molecular Targets and Pathways in Cancer Biology (e.g., antiangiogenic effects, specific protein interactions)
Beyond direct cytotoxicity, the antineoplastic effects of isoindole-1,3-dione derivatives are linked to their ability to modulate specific molecular targets and signaling pathways critical for cancer development.
Antiangiogenic Effects: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Several isoindole-1,3-dione derivatives have demonstrated antiangiogenic properties. nih.gov For example, Pomalidomide, a well-known derivative, exhibits antiangiogenic effects as part of its multi-faceted antitumor activity. nih.gov Other derivatives have been identified as potent inhibitors of heparanase, an enzyme implicated in angiogenesis and metastasis. researchgate.net The phthalimide (B116566) scaffold has been noted for its affinity towards various cancer-related targets, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are key regulators of angiogenesis. researchgate.net
Specific Protein Interactions: The anticancer activity of these compounds often involves direct interaction with specific proteins that drive cancer progression. Research has shown that isoindole-1,3-dione derivatives can act as inhibitors of crucial enzymes like tyrosine kinases. researchgate.net Some derivatives have been specifically designed to target receptors such as the Epidermal Growth Factor Receptor (EGFR) and VEGFR-2, which are often overexpressed in various cancers and play a significant role in cell proliferation and survival. mdpi.com In the context of prostate cancer, certain 2-(4-phenylthiazol-2-yl) isoindoline-1,3-dione derivatives have been shown to act as androgen receptor (AR) antagonists, thereby decreasing androgen-mediated gene transcription.
Induction of Apoptosis: A primary mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. Studies have confirmed that isoindole-1,3-dione derivatives can trigger this pathway in cancer cells. For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptosis and necrosis in Raji cancer cells. acgpubs.org This induction of apoptosis is a key indicator of the therapeutic potential of these compounds in cancer treatment.
Exploration of Anti-inflammatory Pathways and Targets
Chronic inflammation is a key factor in the development and progression of many diseases. Isoindole-1,3-dione derivatives have shown significant promise as anti-inflammatory agents by targeting various mediators and pathways involved in the inflammatory response. researchgate.net
Modulation of Cyclooxygenase (COX) Enzymes (e.g., COX-1, COX-2)
Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the synthesis of prostaglandins. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated at sites of inflammation. acs.org
A series of aminoacetylenic isoindoline-1,3-diones were shown to inhibit both COX-1 and COX-2. nih.gov Further studies on these compounds revealed a slightly higher inhibitory activity against COX-2 compared to COX-1. nih.gov Research into other N-aryl piperazine (B1678402) alkyl phthalimide derivatives also demonstrated a significant reduction in COX-2 expression in lipopolysaccharide (LPS)-stimulated macrophages, indicating a clear anti-inflammatory potential. nih.gov The ability of these compounds to selectively or non-selectively inhibit COX enzymes is a key aspect of their anti-inflammatory mechanism.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine that plays a critical role in systemic inflammation and the pathogenesis of numerous autoimmune diseases. Consequently, inhibiting TNF-α production or signaling is a major therapeutic strategy for inflammatory conditions.
Derivatives of isoindoline (B1297411) have been identified as potent inhibitors of TNF-α production. nih.govnih.gov For example, a phthalimide analog known as LASSBio-468 was shown to decrease TNF-α levels in the bronchoalveolar lavage fluid of LPS-stimulated mice. The mechanism of action for some small molecule inhibitors involves stabilizing an asymmetrical form of the soluble TNF trimer, which compromises its downstream signaling capabilities. This targeted inhibition of a key inflammatory cytokine highlights the therapeutic potential of these compounds.
Other Inflammatory Mediators and Signaling Pathways
The anti-inflammatory effects of isoindole-1,3-dione derivatives extend beyond COX and TNF-α to a broader range of inflammatory molecules and signaling cascades.
One synthetic phthalimide derivative, 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1), has been shown to reduce the levels of Th2 cytokines, including interleukin (IL)-4 and IL-13, in a mouse model of allergic asthma. Other studies have demonstrated that certain derivatives can suppress the production of additional pro-inflammatory cytokines such as IL-1β and IL-6.
Assessment of Antimicrobial Activity
The isoindole-1,3-dione nucleus is a crucial structural motif known to impart significant biological properties, including antimicrobial effects. researchgate.net Derivatives of this core structure have demonstrated a broad spectrum of activity against various pathogens.
Derivatives of isoindole-1,3-dione have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Research into various substituted isoindole-1,3-diones has revealed that the nature and position of substituents on the phenyl ring play a crucial role in determining the antibacterial potency. For instance, some synthesized derivatives have exhibited selective inhibition of bacterial growth. nih.gov
While the precise mechanisms of action are still under investigation, it is believed that these compounds may interfere with essential cellular processes in bacteria. One proposed mechanism involves the disruption of bacterial cell membrane integrity, leading to cell lysis and death. The lipophilic nature of the phenoxy-phenyl group may facilitate the compound's interaction with and penetration of the bacterial cell membrane.
| Compound/Derivative | Bacterial Strain | Activity | Potential Mechanism of Action |
|---|---|---|---|
| Trisubstituted isoindole-1,3-dione derivatives | Staphylococcus aureus (Gram-positive) | Selective inhibition of growth. nih.gov | Disruption of bacterial cell membrane integrity. |
| Trisubstituted isoindole-1,3-dione derivatives | Escherichia coli (Gram-negative) | Selective inhibition of growth. nih.gov |
Isoindole-1,3-dione derivatives have also been recognized for their potential as antifungal agents. The mechanism of antifungal action for many heterocyclic compounds involves the inhibition of key enzymes essential for fungal survival.
One of the primary molecular targets for antifungal drugs is cytochrome P450, particularly the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047). nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. It is hypothesized that 2-(4-phenoxy-phenyl)-isoindole-1,3-dione derivatives may act as inhibitors of this enzyme, thereby disrupting ergosterol synthesis. The interaction with the cytochrome P450 active site is likely influenced by the stereochemistry and electronic properties of the phenoxy-phenyl moiety.
| Compound/Derivative | Fungal Species | Potential Molecular Target | Proposed Mechanism of Action |
|---|---|---|---|
| 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione derivatives | Various pathogenic fungi | Cytochrome P450 (Lanosterol 14α-demethylase). nih.gov | Inhibition of ergosterol biosynthesis, leading to disruption of the fungal cell membrane. nih.gov |
The isoindole framework has been identified as a valuable scaffold in the development of antiviral agents against a variety of human viruses. jmchemsci.comresearchgate.net A key target for antiviral drug development, particularly in the context of coronaviruses like SARS-CoV-2, is the main protease (Mpro or 3CLpro). lamedicinaestetica.itnih.gov This viral enzyme is essential for processing polyproteins translated from the viral RNA, a critical step in the viral replication cycle. lamedicinaestetica.ituni-mainz.de
Inhibiting the main protease blocks viral replication, and due to the lack of a similar human protease, such inhibitors are expected to have low toxicity. lamedicinaestetica.it The structure of 2-(4-phenoxy-phenyl)-isoindole-1,3-dione, with its aromatic rings and carbonyl groups, presents features that could allow it to bind to the active site of the SARS-CoV-2 main protease. The phenoxy-phenyl group could potentially engage in hydrophobic and stacking interactions within the substrate-binding pocket of the enzyme, while the isoindole-1,3-dione moiety could form hydrogen bonds, thereby inhibiting its catalytic activity.
| Compound/Derivative | Virus | Viral Enzyme Target | Proposed Mechanism of Action |
|---|---|---|---|
| 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione derivatives | SARS-CoV-2 | Main Protease (Mpro/3CLpro). lamedicinaestetica.itnih.gov | Inhibition of the viral protease, preventing the processing of viral polyproteins and blocking replication. lamedicinaestetica.ituni-mainz.de |
Antimalarial Studies and Parasitic Target Engagement
The global challenge of malaria, exacerbated by increasing drug resistance, necessitates the discovery of novel antimalarial agents. chemrxiv.org Compounds with diverse chemical scaffolds, including those with a phenoxy group, have been investigated for their activity against Plasmodium falciparum, the most lethal malaria parasite. nih.gov
Several studies have demonstrated the potential of various heterocyclic compounds to inhibit the growth of P. falciparum in vitro. nih.govnih.gov While direct studies on 2-(4-phenoxy-phenyl)-isoindole-1,3-dione are limited, related structures containing the phenoxy moiety have shown promise. For instance, certain quinazoline (B50416) derivatives with a 4-phenoxy substitution have exhibited significant antiplasmodial activity. nih.gov The lipophilic nature of the phenoxy group can be a critical factor in the molecule's ability to cross the multiple membranes of the infected erythrocyte and the parasite to reach its intracellular target.
| Compound/Derivative | Parasite | Activity |
|---|---|---|
| 4-Phenoxy-2-trichloromethylquinazoline derivatives | Plasmodium falciparum (W2 strain) | Significant in vitro inhibition. nih.gov |
A validated and crucial target for antimalarial drugs is the mitochondrial cytochrome bc1 complex (also known as complex III) of P. falciparum. nih.gov This enzyme is a key component of the electron transport chain, which is essential for the parasite's survival, particularly for processes like pyrimidine (B1678525) biosynthesis. nih.gov
Inhibitors of the cytochrome bc1 complex disrupt the mitochondrial membrane potential and inhibit parasite respiration. The structure of 2-(4-phenoxy-phenyl)-isoindole-1,3-dione suggests that it could potentially bind to the Qo site of the cytochrome bc1 complex. The phenoxy-phenyl group could mimic the ubiquinone substrate, and the isoindole-1,3-dione portion could form stabilizing interactions within the binding pocket. This binding would block the electron transfer process, leading to a collapse of the mitochondrial function and parasite death.
| Compound/Derivative | Parasitic Target | Proposed Mechanism of Action |
|---|---|---|
| 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione derivatives | Plasmodium falciparum Cytochrome bc1 complex. nih.gov | Inhibition of the electron transport chain, leading to disruption of mitochondrial function and parasite death. nih.gov |
Neuropharmacological Research Avenues
The unique structural features of 2-(4-phenoxy-phenyl)-isoindole-1,3-dione have prompted investigations into its potential as a neuropharmacological agent. Research has particularly focused on its interactions with key enzymes and receptors within the central nervous system, exploring its capacity to modulate cholinergic pathways, anxiety-related mechanisms, and seizure thresholds.
Studies on Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of isoindoline-1,3-dione have been a subject of interest in the quest for novel cholinesterase inhibitors, which are crucial in the management of neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov The core structure is considered a valuable scaffold for designing such inhibitors. researchgate.net Research has shown that various substituted phenylisoindoline-1,3-diones exhibit inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). 2promojournal.comjournaljpri.com
The isoindoline-1,3-dione moiety itself is recognized for its interaction with the peripheral anionic site of acetylcholinesterase, making it a significant pharmacophore in the design of new inhibitors. nih.gov The synthesis of various derivatives has allowed for the exploration of structure-activity relationships. For instance, studies on isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids have demonstrated that substitutions on the benzyl (B1604629) moiety can influence inhibitory potency against AChE. nih.gov Specifically, compounds with a para-fluoro substitution have shown high inhibitory activity. nih.govmui.ac.ir
Kinetic studies on some of the most potent isoindolin-1,3-dione-based acetohydrazide derivatives have revealed a competitive mode of inhibition against AChE. nih.gov Molecular docking studies have further elucidated the interactions between these compounds and the cholinesterase enzymes, showing that they can interact with both the catalytic and peripheral active sites. nih.govnih.gov For example, the phenoxy ring of one derivative was found to establish a pi-pi stacking interaction with Phe329 in the BChE active site, enhancing its binding affinity. nih.gov
The inhibitory activities of several isoindoline-1,3-dione derivatives are summarized in the table below, showcasing a range of potencies.
Table 1: Cholinesterase Inhibitory Activity of Selected Isoindoline-1,3-dione Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrid (para-fluoro substituted) | AChE | 2.1 nih.gov |
| Isoindoline-1,3-dione-based acetohydrazide 8a | AChE | 0.11 ± 0.05 nih.gov |
| Isoindoline-1,3-dione-based acetohydrazide 8g | BChE | 5.7 ± 0.2 nih.gov |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) isoindoline-1,3-dione derivative | AChE | 0.91 nih.gov |
| N-phenyl piperazine substituted 1H-isoindole-1,3(2H)-dione | AChE | 1.12 nih.gov |
| Diphenylmethyl moiety substituted 1H-isoindole-1,3(2H)-dione | BChE | 21.24 nih.gov |
Mechanisms Related to Anxiolytic Potential
The exploration of the anxiolytic potential of isoindole-1,3-dione derivatives often centers on their interaction with the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. mdpi.comfrontiersin.org Specifically, the gamma-aminobutyric acid type A (GABA-A) receptors are a key target for many anxiolytic drugs. nih.govnih.gov Benzodiazepines, a well-known class of anxiolytics, exert their effects by positively modulating GABA-A receptors. frontiersin.orgnih.gov
While direct studies on the anxiolytic mechanisms of 2-(4-phenoxy-phenyl)-isoindole-1,3-dione are not extensively detailed in the available literature, the broader class of N-substituted phthalimides, to which it belongs, has been investigated for various central nervous system activities. mdpi.comsciforum.net The structural features of some isoindole-1,3-dione derivatives may allow them to interact with the benzodiazepine (B76468) binding site on the GABA-A receptor, thereby enhancing GABAergic neurotransmission and producing anxiolytic-like effects. nih.gov
The potential anxiolytic action could be mediated through a positive allosteric modulation of GABA-A receptors, which would increase the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability. frontiersin.org It is the dysfunction of this GABAergic system that is often implicated in the pathophysiology of anxiety disorders. mdpi.com Phenolic compounds, in general, have also been considered as modulators of the benzodiazepine-site of GABA-A receptors. mdpi.com Given the presence of a phenoxy-phenyl group in the target compound, this is a plausible area for its anxiolytic investigation.
Investigation of Anticonvulsant Activities
N-substituted isoindole-1,3-dione derivatives have shown potential as anticonvulsant agents. researchgate.net This has led to research into their efficacy in various experimental seizure models and the underlying mechanisms of action. A key target for many anticonvulsant drugs is the voltage-gated sodium channel (VGSC), which plays a crucial role in the initiation and propagation of action potentials. nih.govsinh.ac.cn Some N-substituted isoindole-1,3-diones have demonstrated promising anticonvulsant activity, primarily by effectively blocking these sodium channels. researchgate.net
The structural characteristics of established anticonvulsants like phenytoin (B1677684) and carbamazepine, which also act on sodium channels, have been analyzed to guide the design of new isoindole-1,3-dione derivatives. researchgate.netnih.gov Features such as benzene (B151609) or phenol (B47542) substitutions are thought to enhance activity in preclinical screening models like the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. researchgate.net The phenoxyphenyl moiety of the target compound aligns with this design consideration.
The mechanism of action for such compounds is believed to involve the stabilization of the inactivated state of the VGSC, which reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity. nih.gov The table below presents the anticonvulsant activity of a related phenoxyphenyl hybrid compound in preclinical models.
Table 2: Anticonvulsant Activity of a Phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid Hybrid
| Compound | Test | Dose (mg/kg) | Protection (%) |
|---|---|---|---|
| 8k | MES | 2 | 75 nih.gov |
| 8L | MES | 5 | 75 nih.gov |
| 8g | MES | 10 | 75 nih.gov |
| 8c | MES | 20 | 75 nih.gov |
| 8f | MES | 20 | 75 nih.gov |
| 8b | MES | 100 | 75 nih.gov |
Other Biological Activities and Mechanistic Understanding
Beyond its neuropharmacological profile, the 2-(4-phenoxy-phenyl)-isoindole-1,3-dione scaffold has been explored for other potential therapeutic applications, including the modulation of lipid levels and oxidative stress.
Hypolipidemic Actions and Related Biochemical Pathways
The isoindole-1,3-dione scaffold is present in compounds that have been investigated for their hypolipidemic properties. researchgate.netmdpi.comsciforum.net Specifically, N-substituted phthalimides have been a subject of such research. nih.gov A series of substituted 3-imino-1-oxoisoindolines, which are structurally related to isoindole-1,3-diones, demonstrated significant hypolipidemic activity, effectively lowering both serum cholesterol and triglyceride levels in rodent models. nih.gov
For instance, 2-butyl-3-butylimino-1-oxoisoindoline (B15424715) was found to reduce serum cholesterol by 52% and serum triglycerides by 42% in mice. nih.gov In rats, this compound lowered serum cholesterol by 60% and triglycerides by 43%. nih.gov The mechanism of action for these related compounds appears to involve the modulation of lipoprotein profiles. Treatment led to a reduction in cholesterol levels within the very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) fractions, while significantly elevating high-density lipoprotein (HDL) cholesterol levels. nih.govnih.gov This favorable alteration of the LDL:HDL cholesterol ratio suggests a potential for addressing hyperlipidemic conditions. nih.gov
Furthermore, these agents were observed to lower lipid levels in the liver and aorta, while increasing lipid excretion through the feces, indicating an influence on both lipid synthesis and clearance pathways. nih.govnih.gov The 3-phenyl-piperidine-2,6-dione, another related structure, was found to lower lipids by inhibiting the de novo hepatic synthesis of cholesterol and triglycerides. nih.gov
Oxidative Stress Modulation and Reactive Oxygen/Nitrogen Species Scavenging
Phthalimide derivatives have been recognized for their antioxidant properties. researchgate.netmdpi.com Oxidative stress, which arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of pathological processes. nih.govmdpi.com The ability of certain compounds to scavenge free radicals can mitigate this damage.
Several studies have demonstrated the antioxidant potential of N-substituted isoindoline-1,3-dione derivatives. researchgate.net For example, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs have shown significant antioxidant activity, with IC50 values in the micromolar range. researchgate.net Specifically, 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea and 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited IC50 values of 15.99 ± 0.10 µM and 16.05 ± 0.15 µM, respectively, in antioxidant assays. researchgate.net
The antioxidant activity of these compounds has been evaluated using methods such as the DPPH radical scavenging assay. nih.govplos.org One study on synthesized isoindole-1,3-(2H) dione (B5365651) derivatives found a notable free radical scavenging effect, with one compound demonstrating an IC50 value of 1.174 μmol/mL. researchgate.net The presence of a phenoxy-phenyl group in 2-(4-phenoxy-phenyl)-isoindole-1,3-dione may contribute to its potential to modulate oxidative stress, as phenolic compounds are well-known for their antioxidant capabilities.
Table 3: Antioxidant Activity of Selected Phthalimide Derivatives
| Compound | Assay | IC50 |
|---|---|---|
| 1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant Assay | 15.99 ± 0.10 µM researchgate.net |
| 1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea | Antioxidant Assay | 16.05 ± 0.15 µM researchgate.net |
| Isoindole-1,3-(2H) dione derivative 1 | DPPH Radical Scavenging | 1.174 μmol/mL researchgate.net |
Immunomodulatory Effects
The isoindole-1,3-dione scaffold, a core component of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione, is a well-established pharmacophore recognized for its significant immunomodulatory and anti-inflammatory properties. nih.govmdpi.com This structural motif is famously present in drugs like thalidomide (B1683933) and its safer, more potent analogues, lenalidomide (B1683929) and pomalidomide, which are utilized for their immunomodulatory and antiangiogenic activities in treating various conditions. nih.govmdpi.com Research into derivatives of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione has revealed multiple mechanisms through which these compounds can modulate the immune response, primarily by exerting anti-inflammatory and anti-allergic effects.
One of the primary mechanisms of immunomodulation is the inhibition of key inflammatory enzymes. Several studies have demonstrated that isoindoline-1,3-dione derivatives can act as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in the inflammatory pathway. researchgate.netijlpr.comnih.gov Certain aminoacetylenic isoindoline-1,3-diones exhibited a greater inhibitory response for COX-2 than for COX-1. arabjchem.org Molecular docking studies have further elucidated this interaction, showing that the phthalimide moiety can bind effectively within the active site of COX-2. nih.gov For instance, one derivative, 4-(N'-{1-[4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-ethylidene}-hydrazino)-benzenesulfonamide, not only showed significant in vitro anti-inflammatory activity but also had a higher binding energy score for the COX-2 enzyme than the standard drug celecoxib. nih.gov
Beyond enzyme inhibition, derivatives of this compound class have shown profound effects on immune cell activity and cytokine production, particularly in the context of allergic inflammation. nih.govnih.gov A notable example is the synthetic phthalimide derivative 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1), which was investigated in an ovalbumin (OVA)-induced allergic asthma model. nih.govkoreascience.kr In this model, PD1 demonstrated significant anti-allergic and anti-inflammatory effects. nih.govresearchgate.net
The key findings from the study on PD1 include:
Inhibition of Mast Cell Degranulation: In vitro, PD1 suppressed the antigen-induced release of β-hexosaminidase in mast cells, indicating its ability to stabilize these key initiators of the allergic response. koreascience.krresearchgate.net
Reduction of Inflammatory Cell Infiltration: In the in vivo asthma model, administration of PD1 led to a marked decrease in the number of total inflammatory cells, especially eosinophils, in the bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net
Suppression of Pro-inflammatory Cytokines: The compound effectively reduced both the mRNA and protein levels of key Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-13 (IL-13), in both BALF and lung tissue. nih.govresearchgate.net These cytokines are crucial in the pathogenesis of allergic diseases. nih.gov
These immunomodulatory actions are also linked to the regulation of transcription factors. Some phthalimide derivatives have been shown to inhibit the phosphorylation of the p65 subunit of NF-κB in macrophages, a critical step in the activation of inflammatory gene expression. mdpi.com The collective evidence indicates that derivatives of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione modulate the immune system through a multi-faceted approach, involving the direct inhibition of inflammatory enzymes like COX-2 and the regulation of immune cell function and cytokine signaling pathways. researchgate.netnih.govmdpi.com
Table 1: Effect of 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1) on Immune Cells in an OVA-Induced Asthma Model
| Cell Type | Effect of PD1 Administration | Location of Measurement | Significance |
|---|---|---|---|
| Total Inflammatory Cells | Decreased | Bronchoalveolar Lavage Fluid (BALF) | Reduced airway inflammation nih.govresearchgate.net |
| Eosinophils | Significantly Decreased | Bronchoalveolar Lavage Fluid (BALF) | Inhibition of key allergic effector cells nih.govresearchgate.net |
| Mast Cells | Inhibited Degranulation (β-hexosaminidase release) | RBL-2H3 Cell Line (In Vitro) | Stabilization of mast cells, preventing histamine (B1213489) release nih.govkoreascience.kr |
Table 2: Effect of 4-Hydroxy-2-(4-hydroxyphenethyl)isoindoline-1,3-dione (PD1) on Cytokine Levels
| Cytokine | Effect of PD1 Administration | Level Measured | Location of Measurement |
|---|---|---|---|
| Interleukin-4 (IL-4) | Reduced | mRNA and Protein | BALF and Lung Tissue nih.govresearchgate.net |
| Interleukin-13 (IL-13) | Reduced | mRNA and Protein | BALF and Lung Tissue nih.govresearchgate.net |
Applications in Materials Science and Advanced Technologies
Organic Electronic Materials Development
The phthalimide (B116566) moiety is a known electron-accepting group, making its derivatives candidates for use in organic electronics. While direct applications of 2-(4-phenoxy-phenyl)-isoindole-1,3-dione are not extensively documented, the principles of molecular design in organic electronics allow for an exploration of its potential based on related structures.
In the field of Organic Light-Emitting Diodes (OLEDs), materials with high thermal stability and defined electronic properties are essential. The N-phenylphthalimide structure is a component in some light-emitting materials. For instance, related naphthalimide derivatives, which share the imide structure, have been synthesized to act as orange emitters in OLEDs. These materials often feature a donor-acceptor structure to tune their emission properties. The 2-(4-phenoxy-phenyl)-isoindole-1,3-dione molecule, with its inherent thermal stability, could potentially be integrated into more complex molecular designs for OLED applications, such as host materials or as a part of a larger emitting molecule, although specific research on this compound as a primary emitter is not prominent.
In the domain of organic photovoltaics (OPVs), materials development focuses on creating efficient donor and acceptor materials for the active layer of solar cells. Phthalimide-based structures have been successfully incorporated into donor-acceptor copolymers for use in bulk heterojunction solar cells. rsc.orgresearchgate.net These polymers leverage the electron-accepting nature of the phthalimide unit to facilitate charge separation and transport.
For example, a copolymer incorporating a phthalimide derivative, poly(N-(dodecyl)-3,6-bis(4-dodecyloxythiophen-2-yl)phthalimide) (PhBT12), has been investigated as a low band gap material for solar cells. rsc.org When blended with fullerene derivatives, devices achieved a power conversion efficiency of up to 2.0%. While 2-(4-phenoxy-phenyl)-isoindole-1,3-dione is a small molecule and not a polymer, its structure serves as a model for the repeating units in such high-performance polymers. The development of unfused-ring non-fullerene acceptors based on the phthalimide core is also an active area of research for constructing efficient organic solar cells with high open-circuit voltage. rsc.org
Polymer Chemistry and High-Performance Materials
The most significant application of 2-(4-phenoxy-phenyl)-isoindole-1,3-dione is in the field of polymer chemistry, specifically as a monomer precursor or a model compound for aromatic polyimides. These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. chinapolyimide.com
Aromatic polyimides are synthesized through the reaction of a dianhydride and a diamine. vt.edu The precursor to the "2-(4-phenoxy-phenyl)" portion of the compound is the diamine 4-phenoxyaniline (B93406). The reaction of this diamine with a dianhydride would result in a polyimide chain containing the phenoxy-phenyl-isoindole-1,3-dione structure as a repeating unit.
These polymers are classified as high-performance materials used in demanding applications, from the aerospace industry to microelectronics. core.ac.ukazom.com The incorporation of ether linkages (as seen in the phenoxy group) into the polyimide backbone is a common strategy to enhance the processability of these otherwise rigid polymers. The ether bridge introduces flexibility, which can improve solubility in organic solvents and lower the glass transition temperature, making them more suitable for applications requiring melt-processing. mdpi.com While polyimides are typically electrical insulators, modifications to their structure can tune their electronic properties, although their use as n-type semiconductors is a specialized and less common application.
The properties of polyimides are highly dependent on the chemical structure of their monomer units. vt.edusemanticscholar.org The inclusion of the 4-phenoxy-phenyl group has predictable effects on the final polymer's characteristics, demonstrating key structure-property relationships. chinapolyimide.comscilit.com
Flexibility and Processability: The ether linkage (C-O-C) in the phenoxy group introduces a point of rotation in the polymer backbone. This increased flexibility disrupts the rigid, planar structure typical of many aromatic polyimides, which often leads to improved solubility and lower melt viscosity. mdpi.com
Mechanical Properties: Aromatic polyimides are known for their excellent mechanical properties, including high tensile strength and modulus. chinapolyimide.com The specific properties can be tailored by the choice of dianhydride and diamine. Polymers incorporating the phenoxy-phenyl structure can form tough, flexible films. researchgate.net
| Property | Influence of 4-Phenoxy-phenyl Group | Rationale |
| Solubility | Generally Increased | The flexible ether linkage disrupts chain packing, allowing solvent molecules to penetrate more easily. |
| Glass Transition (Tg) | Generally Decreased | The increased rotational freedom of the polymer chain lowers the energy required for segmental motion. scilit.com |
| Thermal Stability | Remains High | The high bond energies of the aromatic and imide rings ensure stability at elevated temperatures. mdpi.com |
| Crystallinity | Generally Decreased (Amorphous) | The non-linear, flexible structure hinders the formation of highly ordered crystalline domains. chinapolyimide.comresearchgate.net |
Role as Colorants and Dyes in Specialized Applications
The phthalimide structure itself is a chromophore, absorbing light in the ultraviolet region. However, to function as a dye in the visible spectrum, the phthalimide core typically requires conjugation with other chromophoric systems or the attachment of auxochromic (color-enhancing) groups.
While various substituted phthalimides have been synthesized to act as disperse dyes, 2-(4-phenoxy-phenyl)-isoindole-1,3-dione is not inherently a dye and is typically a white or off-white solid. researchgate.net Its molecular structure lacks the extended conjugation necessary to absorb visible light. Therefore, it is not used as a colorant itself but can be considered a precursor or building block. For example, functional groups could be added to the phenoxy ring to create a more complex molecule with dyeing properties.
Based on a comprehensive search of available scientific literature, there is no specific research data published on the nonlinear optical (NLO) properties of the compound 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione.
Therefore, the requested article section containing detailed research findings and data tables for this specific compound cannot be generated at this time.
While research exists on the optical properties of other isoindole-1,3-dione derivatives and the nonlinear optical properties of various other organic molecules, this information does not fall within the strict scope of the requested article, which is focused solely on 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione.
Agrochemical and Specialized Industrial Applications
Development of Herbicidal Agents
N-phenyl phthalimides are a recognized class of herbicides, and their derivatives have been the subject of extensive research to develop new and effective weed control agents. nih.govnih.gov These compounds are known to be potent inhibitors of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.govnih.gov
Research into the herbicidal activity of isoindole-1,3-dione derivatives has revealed key structure-activity relationships (SAR). The efficacy of these compounds as herbicides is largely influenced by the nature and position of substituents on the N-phenyl ring.
Herbicidal Activity of Selected N-phenyl Phthalimide (B116566) Derivatives
| Compound | Substituents on N-phenyl Ring | Herbicidal Efficacy | Reference |
|---|---|---|---|
| Flumioxazin | Varies, contains a cyclohexene (B86901) ring | Excellent | nih.govnih.gov |
| Cinidon-ethyl | Varies | Effective | acs.org |
| Flumiclorac-pentyl | Varies | Effective | acs.org |
The primary mode of action for N-phenyl phthalimide herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. nih.govnih.gov PPO catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX.
Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the plant cells. This excess protoporphyrinogen IX leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen. okstate.edu These ROS cause rapid lipid peroxidation of cell membranes, leading to the disruption of cell integrity, leakage of cellular contents, and ultimately, cell death. okstate.eduk-state.edu This mechanism of action results in rapid wilting and necrosis of the treated plant tissues. nih.gov
Use as Building Blocks in Advanced Chemical Synthesis
The molecular architecture of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione, featuring aromatic rings and an imide functional group, makes it a potential candidate as a monomer or an intermediate in the synthesis of high-performance polymers. Aromatic polyimides, for instance, are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.comvt.edu
The synthesis of aromatic polyimides typically involves the polycondensation reaction between an aromatic dianhydride and an aromatic diamine. mdpi.comvt.edu While 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione itself is neither a dianhydride nor a diamine, it could potentially be chemically modified to introduce these functional groups. For example, the phenoxy-phenyl moiety could be derived from a diamine containing an ether linkage, which is a common structural feature in flexible polyimides. The introduction of ether linkages into the polymer backbone can enhance solubility and processability without significantly compromising thermal stability. mdpi.comrsc.org
The phthalimide group is a recurring motif in various functional materials and biologically active molecules. nih.govknow-todays-news.com The synthesis of N-aryl phthalimides is a well-established area of organic chemistry, with various methods developed for their preparation. chemrxiv.orgresearchgate.net This foundational chemistry allows for the creation of a wide array of derivatives that can be tailored for specific applications. The presence of the phenoxy group in 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione offers a site for further functionalization, potentially leading to the development of novel polymers with unique properties.
Potential Polymer Precursors from 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione Analogs
| Monomer Type | Structural Features | Resulting Polymer Properties | Reference |
|---|---|---|---|
| Aromatic Diamine with Ether Linkage | Flexibility, improved solubility | Enhanced processability, good thermal stability | mdpi.com |
| Aromatic Dianhydride | Rigidity, high thermal stability | High glass transition temperature, excellent mechanical strength | vt.edu |
Future Research Directions and Emerging Areas
Design of Novel 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione Analogues with Enhanced Specificity
The development of novel analogues of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione with improved biological specificity is a significant area of future research. The core isoindole-1,3-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. mdpi.com By strategically modifying the phenoxy-phenyl substituent and the phthalimide (B116566) ring, researchers aim to create derivatives with enhanced affinity for specific biological targets, thereby maximizing therapeutic efficacy and minimizing off-target effects.
Future design strategies are likely to focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the parent compound will help in elucidating the key structural features responsible for its biological activity. rsc.org This could involve the introduction of various functional groups at different positions of the phenyl and phenoxy rings to modulate properties like lipophilicity, electronic distribution, and steric hindrance.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogues with improved pharmacokinetic profiles and target interactions.
Hybrid Molecule Design: Combining the 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione moiety with other known pharmacophores could result in hybrid compounds with dual or synergistic modes of action. researchgate.net
| Analogue Design Strategy | Objective | Potential Outcome |
| Introduction of electron-withdrawing/donating groups on the phenoxy ring | Modulate electronic properties and binding affinity | Enhanced target-specific interactions |
| Variation of the linkage between the phenyl and isoindole moieties | Optimize spatial orientation and flexibility | Improved fit within the target's binding pocket |
| Substitution on the phthalimide ring | Alter solubility and metabolic stability | Better bioavailability and reduced side effects |
| Creation of chiral analogues | Investigate stereospecific interactions with biological targets | Development of more potent and selective enantiomers |
Advanced Synthetic Methodologies for Sustainable Production
The development of environmentally friendly and efficient synthetic routes for 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione and its derivatives is crucial for its large-scale production and accessibility. Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and multi-step procedures. Future research will likely focus on green chemistry approaches to address these limitations.
Key areas for advancement in synthetic methodologies include:
Solvent-Free Reactions: Performing reactions in the absence of solvents or in environmentally benign solvents like water can significantly reduce chemical waste and energy consumption. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction rates, improve yields, and enhance the purity of the final product, often under milder conditions than conventional heating.
Catalytic Methods: The development of novel catalysts, including biocatalysts and nanocatalysts, can enable more selective and efficient transformations, reducing the need for stoichiometric reagents and simplifying purification processes.
| Synthetic Methodology | Principle | Advantages |
| Green Chemistry | Use of non-toxic reagents and solvents, energy efficiency, waste reduction | Reduced environmental impact, increased safety, cost-effectiveness |
| Flow Chemistry | Continuous processing in a reactor | Precise control over reaction parameters, improved scalability and safety |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product | High atom economy, operational simplicity, rapid access to diverse structures |
Deeper Elucidation of Molecular Mechanisms in Biological Systems
A thorough understanding of the molecular mechanisms by which 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione exerts its biological effects is paramount for its rational development as a therapeutic agent. While preliminary studies may indicate certain biological activities, future research needs to pinpoint the specific molecular targets and signaling pathways involved.
Prospective research in this area will likely involve:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the primary protein targets of the compound.
Molecular Docking and Simulation: Computational studies can provide insights into the binding modes and interactions of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione with its biological targets at the atomic level. mdpi.commdpi.com
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Developing mathematical models to describe the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its dose-response relationship.
Exploration of New Material Science Applications
Beyond its potential in medicinal chemistry, the unique chemical structure of 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione suggests its utility in the field of material science. The phthalimide moiety is a well-known building block for high-performance polymers, and the phenoxy-phenyl group can impart desirable properties such as thermal stability and solubility.
Emerging areas for material science applications include:
High-Performance Polymers: The compound can be used as a monomer for the synthesis of polyimides and other polymers with exceptional thermal, mechanical, and chemical resistance. These materials are valuable in the aerospace, electronics, and automotive industries.
Organic Electronics: The delocalized π-electron system in the isoindole-1,3-dione core makes it a candidate for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). acgpubs.org
Fluorescent Probes and Sensors: Modification of the 2-(4-Phenoxy-phenyl)-isoindole-1,3-dione structure could lead to the development of novel fluorescent materials for sensing and imaging applications.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Future applications of AI and ML in this context include:
Predictive Modeling: Developing ML models to predict the biological activity, toxicity, and physicochemical properties of novel analogues based on their chemical structure. scitechdaily.com This can help in prioritizing the synthesis of the most promising compounds.
De Novo Design: Utilizing generative AI models to design novel molecular structures with optimized properties for a specific biological target or material application.
Reaction Prediction and Synthesis Planning: AI algorithms can predict the outcomes of chemical reactions and suggest optimal synthetic routes, thereby streamlining the synthetic process. mdpi.com
Analysis of High-Throughput Screening Data: ML algorithms can analyze large datasets from high-throughput screening experiments to identify structure-activity relationships and guide the design of next-generation compounds.
| AI/ML Application | Description | Impact on Research |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of a compound to its biological activity. | Enables rapid screening of virtual libraries and prediction of activity for unsynthesized compounds. |
| Generative Adversarial Networks (GANs) | A class of AI algorithms used for generative modeling. | Can generate novel molecular structures with desired properties. |
| Natural Language Processing (NLP) | AI techniques to understand and interpret human language. | Can be used to extract valuable information from scientific literature and patents. |
| Reinforcement Learning | A type of machine learning where an agent learns to make decisions by taking actions in an environment to maximize a cumulative reward. | Can be used to optimize molecular structures for multiple properties simultaneously. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
